molecular formula C19H23N5O B2956663 2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine CAS No. 2380058-20-6

2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine

Cat. No.: B2956663
CAS No.: 2380058-20-6
M. Wt: 337.427
InChI Key: UEEUGAXIIIEZFE-UHFFFAOYSA-N
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Description

2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine is a complex organic compound that features a unique structure combining a pyridine ring, an imidazo[4,5-b]pyridine moiety, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine typically involves multiple steps, starting from commercially available precursors

    Formation of Imidazo[4,5-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.

    Coupling with Pyridine Moiety: The final step involves the coupling of the imidazo[4,5-b]pyridine-piperidine intermediate with a pyridine derivative, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylimidazo[1,2-a]pyridine
  • 3-methylimidazo[4,5-b]pyridine
  • 4-methylimidazo[4,5-b]pyridine

Uniqueness

2-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-methyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-14-11-16(7-9-20-14)25-13-15-5-4-10-24(12-15)19-22-17-6-3-8-21-18(17)23(19)2/h3,6-9,11,15H,4-5,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEUGAXIIIEZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC4=C(N3C)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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